Methyl 6-amino-1H-indole-4-carboxylate hydrochloride
Overview
Description
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride, an indole derivative, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
One study reported that a compound similar to methyl 6-amino-1h-indole-4-carboxylate showed inhibitory activity against influenza a, suggesting potential antiviral effects .
Biochemical Analysis
Biochemical Properties
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan . This inhibition can lead to increased levels of tryptophan and its metabolites, which are essential for various physiological processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating gene expression and cellular responses to environmental stimuli . Additionally, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to specific receptors, such as the AhR, leading to changes in gene expression and cellular responses . Furthermore, this compound can inhibit or activate enzymes, such as tryptophan dioxygenase, affecting metabolic pathways and cellular functions . These interactions at the molecular level contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to this compound can result in changes in cellular responses, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound’s biological activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of tryptophan and other amino acids . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and physiological processes. For example, the inhibition of tryptophan dioxygenase by this compound can result in increased levels of tryptophan and its metabolites, which play essential roles in neurotransmission and immune responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, affecting their distribution and biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-indole-4-carboxylate hydrochloride typically involves the formation of the indole ring system followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-nitrotoluene with ethyl acetoacetate in the presence of a base can yield an intermediate, which upon further cyclization and reduction, forms the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives .
Uniqueness
Methyl 6-amino-1H-indole-4-carboxylate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylate groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 6-amino-1H-indole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9;/h2-5,12H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSZHGOALNOGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-08-5 | |
Record name | 731810-08-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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